molecular formula C15H18ClN3S B2861194 1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine CAS No. 341967-61-1

1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine

Cat. No.: B2861194
CAS No.: 341967-61-1
M. Wt: 307.84
InChI Key: RYTHCWZATUZYKK-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .


Molecular Structure Analysis

Thiazole is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

Scientific Research Applications

Antidiabetic Activity

Piperazine derivatives, including those similar to 1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine, have been explored for their potential in treating diabetes. One study identified such derivatives as potent antidiabetic agents, particularly effective in increasing insulin secretion in a rat model of type II diabetes, independent of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

Anti-Inflammatory Activity

Research has investigated the anti-inflammatory properties of similar piperazine derivatives. A study synthesized novel compounds showing significant in-vitro and in-vivo anti-inflammatory activities, suggesting their potential as therapeutic agents (Ahmed, Molvi, & Khan, 2017).

Antibacterial and Antifungal Activities

Several studies have focused on the antibacterial and antifungal potential of piperazine derivatives. One such research synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing potent antibacterial efficacies and biofilm inhibition activities (Mekky & Sanad, 2020). Another study found that 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine exhibited effective antibacterial and cytotoxic activities (Byrappa et al., 2017).

Anticancer Activity

Piperazine derivatives have also been explored for anticancer applications. A study on 1,4-disubstituted piperazine derivatives demonstrated significant cytotoxic activities against various cancer cell lines (Yarim et al., 2012). Another research synthesized novel isoxazoline derivatives linked to benzofuran and piperazine, which showed potent cytotoxic and antineoplastic activities (Kumar et al., 2017).

Future Directions

Thiazole derivatives, including “1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine”, continue to be a focus in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for therapeutic use .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)methyl]-2-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3S/c16-15-17-10-14(20-15)12-19-8-6-18(7-9-19)11-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTHCWZATUZYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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